molecular formula C18H17ClN4O5S B10903312 6-({4-[(6-Chloropyridazin-3-yl)sulfamoyl]phenyl}carbamoyl)cyclohex-3-ene-1-carboxylic acid

6-({4-[(6-Chloropyridazin-3-yl)sulfamoyl]phenyl}carbamoyl)cyclohex-3-ene-1-carboxylic acid

Cat. No.: B10903312
M. Wt: 436.9 g/mol
InChI Key: PCUGRWYXNUQSFH-UHFFFAOYSA-N
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Description

6-[(4-{[(6-CHLORO-3-PYRIDAZINYL)AMINO]SULFONYL}ANILINO)CARBONYL]-3-CYCLOHEXENE-1-CARBOXYLIC ACID is a complex organic compound featuring a pyridazine ring, a sulfonamide group, and a cyclohexene carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4-{[(6-CHLORO-3-PYRIDAZINYL)AMINO]SULFONYL}ANILINO)CARBONYL]-3-CYCLOHEXENE-1-CARBOXYLIC ACID typically involves multiple steps, starting with the preparation of the pyridazine ring The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-[(4-{[(6-CHLORO-3-PYRIDAZINYL)AMINO]SULFONYL}ANILINO)CARBONYL]-3-CYCLOHEXENE-1-CARBOXYLIC ACID can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

6-[(4-{[(6-CHLORO-3-PYRIDAZINYL)AMINO]SULFONYL}ANILINO)CARBONYL]-3-CYCLOHEXENE-1-CARBOXYLIC ACID has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used to investigate biological pathways and interactions, particularly those involving sulfonamides and pyridazine derivatives.

    Industry: The compound may be used in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 6-[(4-{[(6-CHLORO-3-PYRIDAZINYL)AMINO]SULFONYL}ANILINO)CARBONYL]-3-CYCLOHEXENE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic natural substrates, allowing the compound to inhibit or activate certain biological processes. The pyridazine ring may also play a role in binding to target molecules, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine Derivatives: Compounds like pyridazinone and other pyridazine-based molecules share structural similarities and exhibit diverse biological activities.

    Sulfonamides: Other sulfonamide-containing compounds, such as sulfa drugs, have similar mechanisms of action and applications in medicine.

Uniqueness

6-[(4-{[(6-CHLORO-3-PYRIDAZINYL)AMINO]SULFONYL}ANILINO)CARBONYL]-3-CYCLOHEXENE-1-CARBOXYLIC ACID is unique due to its combination of a pyridazine ring, sulfonamide group, and cyclohexene carboxylic acid moiety. This unique structure allows it to interact with a wide range of molecular targets and exhibit diverse chemical reactivity.

Properties

Molecular Formula

C18H17ClN4O5S

Molecular Weight

436.9 g/mol

IUPAC Name

6-[[4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C18H17ClN4O5S/c19-15-9-10-16(22-21-15)23-29(27,28)12-7-5-11(6-8-12)20-17(24)13-3-1-2-4-14(13)18(25)26/h1-2,5-10,13-14H,3-4H2,(H,20,24)(H,22,23)(H,25,26)

InChI Key

PCUGRWYXNUQSFH-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC(C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NN=C(C=C3)Cl)C(=O)O

Origin of Product

United States

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